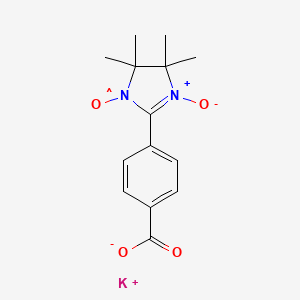

Iralukast sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

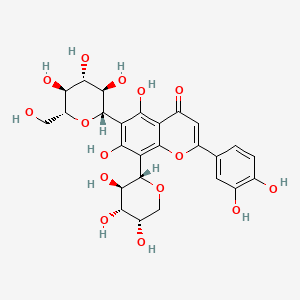

Cgp 45715A, also known as iralukast, is a potent peptido-leukotriene antagonist for the use in diseases of the respiratory tract by antagonizing the bronchoconstrictive, mucus secretory and inflammatory effects of these leukotrienesand. It is a structural analogue of LTD4.

科学的研究の応用

Trace-Level Quantitation in Human Plasma

Iralukast sodium, known for its application in treating asthma, posed analytical challenges in its quantitation during clinical trials. A sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed to analyze iralukast at low doses. The method addressed issues like the compound's instability under certain conditions and achieved a lower limit of quantitation (LLOQ) of 10 pg/mL. This method was crucial for obtaining plasma concentration-time profiles in moderate asthma patients (Majumdar, Bakhtiar, Melamed, & Tse, 2000).

Inhibition Effect on Copper Corrosion

Interestingly, research extended beyond medical applications to the field of corrosion science. Montelukast Sodium (a form of iralukast sodium) was investigated as a corrosion inhibitor for copper in acidic environments. The findings indicated that Montelukast Sodium adsorbs on the copper surface, acting as a mixed-type inhibitor, and follows Langmuir adsorption isotherm (Tan et al., 2017).

Delivery Strategies for Montelukast

A review detailed various emerging strategies for the delivery of montelukast, highlighting its bronchoprotective, anti-inflammatory, and anti-allergic properties. Strategies like formation of supramolecular adducts, encapsulation in nanoparticles and liposomes were explored to enhance montelukast's bioavailability and physico-chemical stability. New dosage forms were designed for non-enteric absorption, including absorption in the oral cavity and local action in the nasal mucosa or pulmonary epithelium (Barbosa, Almeida Paz, & Braga, 2016).

Stability-Indicating UPLC Method for Montelukast Impurities

Research focused on developing a Reverse Phase Ultra Performance Liquid Chromatography (RPUPLC) method for determining impurities in Montelukast sodium Oral Granules. This method, using a specific chromatographic separation technique, was essential for ensuring the purity and safety of the drug (Bapatu et al., 2012).

Fast Dissolving Oral Thin Films

A study explored montelukast sodium fast dissolving oral thin films as a potential solution for patients with difficulty swallowing tablets. The research indicated that these films, prepared by solvent casting technique, could improve the dissolution rate and patient compliance, particularly for the elderly and pediatric patients (Kapoor, 2015).

Dynamic Dissolution Testing for Oral Absorption Prediction

Dynamic dissolution testing was used to predict the oral absorption of montelukast sodium. The study aimed to develop a dissolution test method correlating with in vivo data, crucial for understanding and improving the drug's oral bioavailability (Okumu, DiMaso, & Löbenberg, 2008).

特性

CAS番号 |

125617-94-9 |

|---|---|

製品名 |

Iralukast sodium |

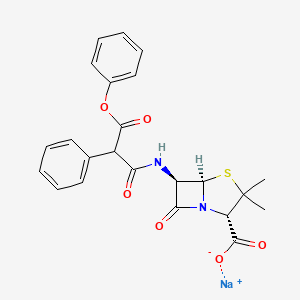

分子式 |

C38H36F3NaO8S |

分子量 |

732.7 g/mol |

IUPAC名 |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

InChIキー |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

異性体SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

正規SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。